Tropapride
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Overview
Description
Tropapride is a benzamide derivative that acts as a dopamine D2 receptor antagonist. It has been studied for its potential therapeutic applications due to its interaction with dopaminergic pathways in the central nervous system .
Preparation Methods
Synthetic Routes:: Tropapride can be synthesized through various routes. One common method involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with 4-methylpiperidine-4-carboxylic acid. The resulting compound undergoes further reactions to form this compound.
Reaction Conditions:: The specific reaction conditions may vary, but typically involve appropriate solvents, catalysts, and temperature control.
Industrial Production:: this compound is industrially produced using efficient synthetic processes to ensure high yields and purity.
Chemical Reactions Analysis
Tropapride undergoes several chemical reactions:
Oxidation: It can be oxidized under certain conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: this compound can undergo substitution reactions at specific functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major products formed during these reactions depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
Tropapride has diverse applications:
Neurology: It has been investigated for its potential in treating neurological disorders related to dopamine dysregulation.
Gastroenterology: this compound’s antiemetic properties make it useful in managing nausea and vomiting.
Psychiatry: Research explores its role in psychiatric conditions.
Mechanism of Action
Tropapride exerts its effects by blocking dopamine D2 receptors. By doing so, it modulates dopamine signaling pathways, impacting mood, movement, and other physiological processes.
Comparison with Similar Compounds
Tropapride shares similarities with other benzamide derivatives, such as sulpiride and clebopride. its unique features set it apart from these compounds.
Properties
CAS No. |
76352-13-1 |
---|---|
Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-10-6-9-20(22(21)28-2)23(26)24-17-13-18-11-12-19(14-17)25(18)15-16-7-4-3-5-8-16/h3-10,17-19H,11-15H2,1-2H3,(H,24,26)/t17?,18-,19+ |
InChI Key |
PCIWCYUKRZFCMF-YQQQUEKLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4 |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
exo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide MD 790501 MD-790501 tropapride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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